molecular formula C20H27N B12729220 1-(2-Phenyl-2-adamantyl)pyrrolidine CAS No. 150747-25-4

1-(2-Phenyl-2-adamantyl)pyrrolidine

Cat. No.: B12729220
CAS No.: 150747-25-4
M. Wt: 281.4 g/mol
InChI Key: FUXOBNXJWMEGFJ-UHFFFAOYSA-N
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Description

1-(2-Phenyl-2-adamantyl)pyrrolidine is a compound that combines the structural features of adamantane, phenyl, and pyrrolidine Adamantane is a polycyclic hydrocarbon known for its diamond-like structure, while pyrrolidine is a five-membered nitrogen-containing ring The phenyl group adds aromaticity to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenyl-2-adamantyl)pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyl-2-adamantyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-2-adamantyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes . The pyrrolidine ring can contribute to binding affinity and specificity through interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantyl moiety but lacks the phenyl and pyrrolidine groups.

    2-Phenylpyrrolidine: Contains the phenyl and pyrrolidine groups but lacks the adamantyl moiety.

    1-(2-Adamantyl)pyrrolidine: Similar structure but without the phenyl group.

Uniqueness

1-(2-Phenyl-2-adamantyl)pyrrolidine is unique due to the combination of the adamantyl, phenyl, and pyrrolidine moieties. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity .

Properties

CAS No.

150747-25-4

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

1-(2-phenyl-2-adamantyl)pyrrolidine

InChI

InChI=1S/C20H27N/c1-2-6-17(7-3-1)20(21-8-4-5-9-21)18-11-15-10-16(13-18)14-19(20)12-15/h1-3,6-7,15-16,18-19H,4-5,8-14H2

InChI Key

FUXOBNXJWMEGFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5

Origin of Product

United States

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